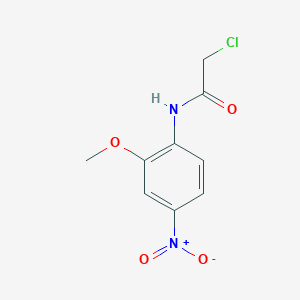

2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c1-16-8-4-6(12(14)15)2-3-7(8)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMQDDKJZPKLFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401306 | |

| Record name | 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67291-72-9 | |

| Record name | 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide

Abstract: This technical guide provides an in-depth exploration of the synthetic pathway for 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide, a key intermediate in pharmaceutical and fine chemical synthesis. The document outlines a robust, two-stage manufacturing process, beginning with the synthesis of the crucial precursor, 2-methoxy-4-nitroaniline, followed by its N-acylation. The narrative emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights into reaction control, purification, and characterization. Detailed, step-by-step protocols are provided to ensure reproducibility and high-yield outcomes, catering to researchers, chemists, and professionals in drug development.

Introduction

Chemical Identity and Significance

This compound is an organic compound featuring a substituted phenyl ring functionalized with methoxy, nitro, and chloroacetamide groups. Its molecular structure presents multiple reactive sites, making it a valuable and versatile building block in organic synthesis. The chloroacetamide moiety, in particular, serves as an excellent electrophilic handle for subsequent nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.

Applications in Synthesis

While specific end-product applications are often proprietary, intermediates of this class are frequently utilized in the development of pharmacologically active agents. The substituted nitrophenyl core is a common feature in various therapeutic areas. For instance, related structures like 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide are known intermediates in the synthesis of Nintedanib, a tyrosine kinase inhibitor.[1][2] This underscores the industrial relevance of establishing a reliable and scalable synthesis for the title compound.

Strategic Synthesis Pathway

A retrosynthetic analysis of the target molecule logically disconnects the amide bond, identifying 2-methoxy-4-nitroaniline as the primary amine precursor and chloroacetyl chloride as the acylating agent. The synthesis of 2-methoxy-4-nitroaniline itself is a multi-step process starting from the readily available o-methoxyaniline. This leads to a comprehensive, two-stage pathway designed for optimal regioselectivity and yield.

Caption: Diagram of the two-stage synthesis pathway.

Stage 1: Synthesis of 2-Methoxy-4-nitroaniline (Precursor)

The synthesis of the key amine precursor is achieved through a classical protection-nitration-deprotection sequence. This strategy is essential to control the regiochemistry of the nitration step.

Mechanistic Rationale

The amino group of o-methoxyaniline is highly activating, and its direct nitration would result in a mixture of isomers and potential oxidation by the strong nitrating agents. To circumvent this, the amino group is first protected as an acetamide. The resulting acetamido group is still an ortho-, para-director but is less activating than a free amino group, which allows for a more controlled nitration.[3] The steric bulk of the ortho-methoxy group and the electronic directing effect of the acetamido group favor the introduction of the nitro group at the C4 position (para to the acetamido group). Subsequent hydrolysis of the amide bond under basic or acidic conditions yields the desired 2-methoxy-4-nitroaniline.[4][5]

Detailed Experimental Protocol: Synthesis of 2-Methoxy-4-nitroaniline[4][5]

Step 3.2.1: Acetylation of o-Methoxyaniline

-

To a 500 mL four-neck flask equipped with a mechanical stirrer and a distillation setup, add 123.2 g (1.0 mol) of 2-methoxyaniline and 150 g (2.5 mol) of acetic acid.

-

Heat the mixture to 115°C to initiate the reaction. Water generated during the reaction is continuously removed via reactive distillation.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). After approximately 6 hours, the consumption of 2-methoxyaniline should be complete.

-

The resulting solution of 2-methoxyacetanilide in acetic acid is cooled and used directly in the next step.

Step 3.2.2: Nitration

-

Cool the reaction mixture from the previous step to a temperature range of 0-10°C using an ice bath.

-

Slowly add 77.2 g (1.2 mol) of fuming nitric acid dropwise over 1 hour. It is critical to maintain the internal temperature of the reaction system between 0-10°C throughout the addition to ensure high selectivity and prevent runaway reactions.[5]

-

After the addition is complete, maintain the reaction mixture at 0-10°C with stirring for an additional 2 hours.

-

Upon completion (monitored by GC/TLC), slowly add deionized water to the reaction mixture to precipitate the product.

-

Filter the resulting solid, which is 2-methoxy-4-nitroacetanilide.

Step 3.2.3: Hydrolysis (Deprotection)

-

Add the filtered 2-methoxy-4-nitroacetanilide to a suitable aqueous alkali solution (e.g., 10-20% NaOH).

-

Heat the mixture to reflux (approx. 100°C) and maintain for 2-3 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction solution, which will cause the product, 2-methoxy-4-nitroaniline, to precipitate.

-

Filter the solid product, wash with cold deionized water until the filtrate is neutral, and dry under vacuum at 80°C to a constant weight.

Stage 2: N-Acylation to Yield the Final Product

This final stage involves the formation of the amide bond through the reaction of the synthesized 2-methoxy-4-nitroaniline with chloroacetyl chloride.

Mechanistic Rationale

This reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-methoxy-4-nitroaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate expels a chloride ion. This process generates one equivalent of hydrochloric acid (HCl), which would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a base is mandatory to neutralize the HCl byproduct and drive the reaction to completion.[6] Common bases include tertiary amines like triethylamine or inorganic bases like sodium carbonate.[1] The reaction is typically performed at reduced temperatures initially to control its exothermic nature.

Detailed Experimental Protocol: Synthesis of this compound

-

In a reaction vessel, dissolve 2-methoxy-4-nitroaniline (1.0 mol) and an acid scavenger such as triethylamine (1.1 mol) or sodium carbonate (1.5 mol) in a suitable solvent like toluene or dichloromethane (DCM) (approx. 1000 mL).[1]

-

Cool the stirred mixture to 0-5°C.

-

Prepare a solution of chloroacetyl chloride (1.1 mol) in the same solvent. Add this solution dropwise to the amine mixture over 1-2 hours, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction for the disappearance of the starting amine using TLC (e.g., Hexane:Ethyl Acetate 7:3).[6]

Purification and Work-up

-

Once the reaction is complete, pour the mixture into cold water or a dilute aqueous HCl solution to wash out the base and its salt.[6]

-

If using an organic solvent like DCM or ethyl acetate, separate the organic layer. Wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[7]

-

The resulting crude solid product is then purified by recrystallization, typically from ethanol or an ethanol-water mixture, to yield a pure, crystalline solid.[6][8]

-

Filter the purified crystals and dry them in a vacuum oven.

Data Summary and Characterization

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

| Property | Value |

| CAS Number | Not explicitly found for this specific isomer, related is 3223-77-6 |

| Molecular Formula | C₉H₉ClN₂O₄ |

| Molecular Weight | 244.63 g/mol [9] |

| Appearance | Expected to be a yellow or off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (Expected) | Signals for aromatic protons, methoxy group (-OCH₃), methylene group (-CH₂Cl), and amide proton (-NH) with appropriate chemical shifts and splitting patterns. |

| FT-IR (cm⁻¹) (Expected) | Characteristic peaks for N-H stretching (~3300), C=O stretching (~1670), C-NO₂ stretching (~1520, 1340), and C-Cl stretching (~750). |

| Purity (HPLC) | ≥98% is a typical target for pharmaceutical intermediates.[1] |

Safety Considerations

-

2-Methoxy-4-nitroaniline: Harmful if swallowed and suspected of causing cancer.[10] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Fuming Nitric Acid: Highly corrosive and a strong oxidizing agent. Must be handled in a chemical fume hood with extreme care.

-

Chloroacetyl Chloride: Highly corrosive, lachrymatory, and reacts violently with water. All operations should be conducted in a fume hood, and appropriate PPE must be worn.

-

Solvents (Toluene, DCM): Are flammable and/or volatile. Ensure proper ventilation and avoid ignition sources.

Conclusion

The synthesis of this compound is reliably achieved through a well-established, two-stage process. The key to a successful outcome lies in the strategic protection of the amine functionality in the precursor to ensure regioselective nitration, followed by a controlled N-acylation reaction. The protocols detailed in this guide, when executed with precision and appropriate safety measures, provide a robust pathway for obtaining this valuable synthetic intermediate with high purity and yield, suitable for advanced applications in research and development.

References

- Preparation method of 2-methoxy-4-nitroaniline. Eureka | Patsnap.

- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. Google Patents.

-

Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. Available at: [Link]

-

A facile amidation of chloroacetyl chloride using DBU. Journal of Applicable Chemistry. Available at: [Link]

- The preparation method of 2- methoxyl group -4- nitroaniline. Google Patents.

-

2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate. Available at: [Link]

-

Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences (JCBPS). Available at: [Link]

-

(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. Available at: [Link]_

-

2-Methoxy-4-nitroaniline. PubChem. Available at: [Link]

-

Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. Available at: [Link]

-

Separation of Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

- Novel substituted-acetamide compound and a process for the preparation thereof. Google Patents.

-

Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

4-hydroxyquinoline-3-carboxylic acid ethyl ester. Chongqing Chemdad Co., Ltd. Available at: [Link]

-

4-hydroxyquinoline-3-carboxylic acid ethyl ester | cas: 26892-90-0. Finetech Industry Limited. Available at: [Link]

-

2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. PubChem. Available at: [Link]

Sources

- 1. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. asianpubs.org [asianpubs.org]

- 8. jcbsc.org [jcbsc.org]

- 9. Page loading... [wap.guidechem.com]

- 10. 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

In the intricate landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. A significant portion of this attrition can be attributed to suboptimal physicochemical properties.[1] These intrinsic characteristics of a compound govern its absorption, distribution, metabolism, and excretion (ADME), collectively influencing its pharmacokinetic profile, efficacy, and safety.[2][3][4] A thorough understanding and early assessment of a molecule's physicochemical properties are therefore not merely a matter of due diligence but a cornerstone of a rational and efficient drug development pipeline.[5]

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide , a compound of interest in medicinal chemistry. As a substituted acetamide, this molecule possesses functional groups that are frequently encountered in pharmacologically active agents. The insights and methodologies presented herein are designed to be broadly applicable to the characterization of similar small molecules.

This document is structured to provide not only a summary of the known and predicted properties of the title compound but also to offer a practical guide to their experimental determination. By elucidating the "why" behind the "how," this guide aims to empower researchers to conduct self-validating experiments and make informed decisions in their drug discovery endeavors.

I. Core Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical profile begins with its fundamental identifiers and properties. The following table summarizes the key known and predicted data for this compound.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 3223-77-6 | [6] |

| Molecular Formula | C₉H₉ClN₂O₄ | [6] |

| Molecular Weight | 244.63 g/mol | [6] |

| Melting Point | 101 °C | ChemicalBook |

| Boiling Point | 463.1 ± 45.0 °C (Predicted) | [6] |

| Density | 1.441 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 11.01 ± 0.70 (Predicted) | ChemicalBook |

| LogP | 2.37690 (Predicted) | [6] |

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

II. Synthesis and Structural Elucidation

The synthesis of this compound typically involves the chloroacetylation of the corresponding aniline precursor, 2-methoxy-4-nitroaniline. This reaction is a nucleophilic acyl substitution where the amino group of the aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: The three protons on the phenyl ring would appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns would be influenced by the positions of the methoxy, nitro, and acetamido groups.

-

Methoxy Protons: A singlet corresponding to the three protons of the methoxy group (-OCH₃) would be expected around δ 3.8-4.0 ppm.

-

Amide Proton: A broad singlet for the N-H proton of the amide group would likely appear in the downfield region (δ 8.0-9.0 ppm), with its chemical shift being sensitive to solvent and concentration.

-

Chloromethyl Protons: A singlet for the two protons of the chloromethyl group (-CH₂Cl) would be anticipated around δ 4.0-4.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Six distinct signals would be expected in the aromatic region (δ 110-160 ppm), corresponding to the six carbons of the phenyl ring. The carbons attached to the electron-withdrawing nitro group and the electron-donating methoxy group would show characteristic downfield and upfield shifts, respectively.

-

Carbonyl Carbon: The amide carbonyl carbon (-C=O) would produce a signal in the downfield region, typically around δ 165-175 ppm.

-

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) would appear around δ 55-60 ppm.

-

Chloromethyl Carbon: The carbon of the chloromethyl group (-CH₂Cl) would be expected in the range of δ 40-50 ppm.

IR (Infrared) Spectroscopy:

-

N-H Stretch: A sharp absorption band around 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

-

C=O Stretch (Amide I): A strong, sharp absorption band in the region of 1650-1680 cm⁻¹ due to the carbonyl stretching vibration.

-

N-H Bend (Amide II): An absorption band around 1520-1570 cm⁻¹.

-

C-N Stretch: An absorption in the range of 1200-1300 cm⁻¹.

-

NO₂ Stretches: Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

-

C-O Stretch: An absorption band for the aryl-alkyl ether linkage around 1200-1275 cm⁻¹.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 244 and an (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom. Common fragmentation patterns would likely involve the loss of the chloromethyl group, the methoxy group, and cleavage of the amide bond.

III. Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.

A. Determination of Aqueous Solubility

Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability.[7] Poor solubility can lead to incomplete absorption and erratic pharmacokinetic profiles. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[8]

Protocol: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound of known concentrations in the same aqueous buffer.

-

Analyze the filtered saturated solution and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated solution.

-

B. Determination of the Partition Coefficient (LogP)

Rationale: The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.[5] The octanol-water partition coefficient is the most widely used measure of lipophilicity in drug discovery.

Protocol: Shake-Flask Method for LogP Determination

-

Phase Preparation:

-

Pre-saturate n-octanol with the aqueous buffer (pH 7.4) and the aqueous buffer with n-octanol by mixing them and allowing the phases to separate.

-

-

Partitioning:

-

Dissolve a known amount of this compound in the pre-saturated aqueous buffer.

-

Add an equal volume of pre-saturated n-octanol.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

-

Allow the phases to separate completely, typically by centrifugation.

-

-

Quantification:

-

Carefully sample both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

-

C. Thermal Analysis: Melting Point and Stability

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity and crystalline form. Thermal stability is crucial for determining appropriate storage conditions and shelf-life.[9][10][11] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for these assessments.[4]

Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation:

-

Accurately weigh a small amount of the compound (typically 1-5 mg) into an aluminum DSC pan.

-

Hermetically seal the pan.

-

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set the desired temperature program, which typically involves a heating ramp (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point.

-

-

Data Acquisition and Analysis:

-

Run the temperature program and record the heat flow as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.

-

Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation:

-

Place a small, accurately weighed amount of the compound (typically 5-10 mg) into a TGA pan.

-

-

Instrument Setup:

-

Place the pan in the TGA furnace.

-

Set the desired temperature program, usually a linear heating ramp (e.g., 10 °C/min) to a high temperature (e.g., 500 °C), under a controlled atmosphere (e.g., nitrogen).

-

-

Data Acquisition and Analysis:

-

Record the sample weight as a function of temperature.

-

The resulting TGA curve will show the temperature at which weight loss occurs, indicating decomposition or volatilization. The onset of significant weight loss is a measure of the compound's thermal stability.

-

IV. Stability Assessment

Rationale: The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy.[12] Stability testing is performed to evaluate how a compound's quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[10][13]

Protocol: Accelerated Stability Study

-

Sample Preparation:

-

Store accurately weighed samples of this compound in appropriate containers (e.g., sealed glass vials).

-

-

Storage Conditions:

-

Place the samples in stability chambers under accelerated conditions (e.g., 40 °C / 75% relative humidity).

-

-

Time Points and Analysis:

-

At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw a sample.

-

Analyze the sample for purity and the presence of degradation products using a stability-indicating HPLC method.

-

Compare the results to the initial time point to assess the rate of degradation.

-

V. Conclusion

The physicochemical properties of this compound, like any potential drug candidate, are pivotal to its success. This guide has provided a comprehensive overview of its key characteristics, both known and predicted, and has detailed robust experimental protocols for their determination. By integrating these analytical strategies early in the drug discovery process, researchers can build a solid foundation for lead optimization and increase the likelihood of advancing molecules with favorable drug-like properties. The principles and methodologies outlined herein are intended to serve as a valuable resource for scientists dedicated to the rational design and development of new therapeutics.

References

-

Importance of Physicochemical Properties In Drug Discovery. (2015). Journal of Basic and Clinical Pharmacy, 6(2), 33. [Link]

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (2007). Current Topics in Medicinal Chemistry, 7(14), 1375-1388. [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). NovAliX. [Link]

-

The Role of Stability Testing in Pharmaceutical Research. Moravek. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

Stability Testing of Pharmaceutical Products. TCA Lab / Alfa Chemistry. [Link]

-

What are the physicochemical properties of drug? LookChem. [Link]

-

Stability Testing. Charles River Laboratories. [Link]

-

Stability Testing - Develop Stable Pharmaceutical Products. ComplianceOnline. [Link]

-

Method for Measuring Aqueous Solubilities of Organic Compounds. (1995). Analytical Chemistry, 67(11), 1872-1876. [Link]

-

Aqueous Solubility. Creative Biolabs. [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). Molecules, 29(15), 3496. [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 511-515. [Link]

Sources

- 1. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

- 2. [2405.05737] Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure [arxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

- 5. PROSPRE [prospre.ca]

- 6. Page loading... [wap.guidechem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scienceready.com.au [scienceready.com.au]

- 9. Simulate and predict NMR spectra [nmrdb.org]

- 10. m.youtube.com [m.youtube.com]

- 11. docs.chemaxon.com [docs.chemaxon.com]

- 12. GitHub - rxn4chemistry/rxn-ir-to-structure: Predicting molecular structure from Infrared (IR) Spectra [github.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide, a key chemical intermediate. Due to the limited availability of specific data for this particular isomer, this document also draws upon information from the closely related and more thoroughly documented isomer, 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide, to provide a complete and practical resource. The guide covers essential chemical identifiers, physicochemical properties, a detailed synthesis protocol, potential applications in organic synthesis and medicinal chemistry, analytical methodologies for characterization, and crucial safety and handling information. This document is intended to serve as a foundational resource for researchers and professionals working with or considering the use of this compound in their laboratory and development endeavors.

Chemical Identification and Physicochemical Properties

While specific experimental data for this compound is not widely published, its core identifiers and predicted properties can be established. For comparative purposes, data for the isomeric compound 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide (CAS RN: 3223-77-6) is also provided.

Table 1: Chemical Identifiers and Properties

| Identifier | This compound (Predicted/Inferred) | 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide[1] |

| CAS Number | Not explicitly assigned in major databases | 3223-77-6 |

| Molecular Formula | C₉H₉ClN₂O₄ | C₉H₉ClN₂O₄ |

| Molecular Weight | 244.63 g/mol | 244.631 g/mol |

| IUPAC Name | This compound | 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide |

| Synonyms | N/A | 2-CHLORO-4'-METHOXY-2'-NITROACETANILIDE |

| PubChem CID | Not available | 3635564 |

| SMILES | COC1=C(C=C(C=C1)[O-])NC(=O)CCl | COC1=CC(=C(C=C1)NC(=O)CCl)=O |

| Appearance | Expected to be a solid, likely yellow in color | Yellow solid |

| Boiling Point | Predicted: 463.1±45.0 °C at 760 mmHg | 463.1±45.0 °C (Predicted) |

| Density | Predicted: 1.441±0.06 g/cm³ | 1.441±0.06 g/cm³ (Predicted) |

| LogP | Predicted: 2.37690 | 2.37690 |

Synthesis of this compound

The synthesis of N-aryl acetamides is a well-established transformation in organic chemistry. The most direct and common method for preparing the title compound is through the acylation of the corresponding aniline precursor, 2-methoxy-4-nitroaniline, with chloroacetyl chloride.

Causality Behind Experimental Choices:

The selection of an appropriate solvent is crucial; a non-protic solvent such as dichloromethane or ethyl acetate is preferred to prevent reaction with the highly reactive chloroacetyl chloride. The inclusion of a mild base, such as triethylamine or pyridine, is often necessary to neutralize the hydrochloric acid byproduct generated during the reaction, which can otherwise protonate the starting aniline, rendering it unreactive. The reaction is typically performed at a reduced temperature initially to control the exothermic nature of the acylation, followed by a period at room temperature to ensure the reaction proceeds to completion.

Detailed Synthesis Workflow

The following protocol is a generalized yet robust method adaptable for the synthesis of the title compound.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-methoxy-4-nitroaniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Reaction: Cool the solution to 0°C using an ice bath. To this stirring solution, add chloroacetyl chloride (1.1 equivalents) dropwise via a syringe, ensuring the temperature does not exceed 5°C.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to obtain the final product.

Applications in Research and Drug Development

N-aryl acetamides, particularly those bearing reactive chloroacetamide and versatile nitro functionalities, are significant intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

-

Synthetic Intermediate: The chloroacetamide group is a potent electrophile, making it an excellent precursor for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, which is a common strategy in the synthesis of biologically active compounds.

-

Medicinal Chemistry: The nitro group can be readily reduced to an amine, which can then be further functionalized. This nitro-to-amine transformation is a cornerstone in the synthesis of many pharmaceutical agents. Derivatives of acetamides are known to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3][4] For instance, a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been investigated for its antibacterial activity against Klebsiella pneumoniae, demonstrating synergistic effects when combined with certain antibiotics.[5]

Caption: Synthetic utility of the title compound as a chemical intermediate.

Analytical Methodologies

The characterization and quality control of this compound would typically involve standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Table 2: General Analytical Methods

| Method | Typical Parameters & Expected Observations |

| HPLC | A reverse-phase HPLC method would be suitable for purity assessment.[6] Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at a wavelength corresponding to the absorbance maximum of the nitrophenyl chromophore (likely around 254 nm or 300-350 nm). |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (with splitting patterns determined by the substitution), a singlet for the methoxy group protons, a singlet for the chloro-methylene protons, and a broad singlet for the amide N-H proton.[7] |

| ¹³C NMR | The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms, including those of the aromatic ring, the methoxy group, the carbonyl group, and the chloro-methyl group. |

| IR Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1520 and 1350 cm⁻¹, respectively).[8] |

Safety and Handling

Based on the safety data for related chloroacetamide and nitrophenyl compounds, this compound should be handled with care.[9][10]

-

Hazard Classification: Likely to be classified as harmful if swallowed, and may cause skin and serious eye irritation.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. All handling should be conducted in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

First Aid:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[10]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[10]

-

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. While specific data for this isomer is limited, its properties and reactivity can be reliably inferred from related compounds. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its preparation and characterization. As with any chemical reagent, adherence to strict safety protocols is paramount to ensure safe handling and use in a laboratory setting. Further research into this and related compounds is warranted to fully explore their synthetic utility and potential biological activities.

References

-

OICC Press. Supplementary Information. OICC Press. Available at: [Link]

- Yadav, M., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 3(1).

-

PubChem. 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. National Center for Biotechnology Information. Available at: [Link]

-

PrepChem. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. Available at: [Link]

- Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.

-

SIELC Technologies. Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC.com. Available at: [Link]

-

Tüzün, B., et al. (2019). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide (o-acetamide) and (II). Synthesis of the 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate (2MPAEMA). ResearchGate. Available at: [Link]

-

Angene Chemical. (2025). Safety Data Sheet - 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Angene Chemical. Available at: [Link]

-

PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2-Chloro-N-(2-methoxyphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2,2-dichloro-N-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2-(2-chlorophenoxy)-N-(4-nitrophenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

- Cordeiro, L. V. C., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3969.

-

Pharmaffiliates. 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4. Pharmaffiliates.com. Available at: [Link]

- Amato, G., et al. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.

- Google Patents. (2019). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.

- Guerraba, W., et al. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Moroccan Journal of Heterocyclic Chemistry, 21(1), 39-47.

-

SpectraBase. N-(4-chloro-2-nitrophenyl)-2-(4-chlorophenyl)acetamide - Optional[1H NMR] - Spectrum. SpectraBase.com. Available at: [Link]

-

SIELC Technologies. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. SIELC.com. Available at: [Link]

- Wen, Y. H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427-o4428.

- de Araújo, R. F., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95.

-

NIST. Acetamide, N-(4-ethoxy-2-nitrophenyl)-. NIST WebBook. Available at: [Link]

- Al-Ostath, A. I., et al. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 13(4).

Sources

- 1. Page loading... [guidechem.com]

- 2. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. archivepp.com [archivepp.com]

- 5. scielo.br [scielo.br]

- 6. Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. oiccpress.com [oiccpress.com]

- 8. researchgate.net [researchgate.net]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. angenechemical.com [angenechemical.com]

A Technical Guide to the Spectral Analysis of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide

This in-depth technical guide provides a comprehensive overview of the spectral characterization of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide, a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles and practical aspects of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to this specific molecule. The guide emphasizes the rationale behind experimental choices and offers detailed protocols for data acquisition and interpretation, ensuring scientific integrity and reproducibility.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique arrangement of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of an aromatic ring substituted with a methoxy, a nitro group, and an acetamide side chain containing a chlorine atom allows for a detailed structural elucidation using a combination of spectroscopic techniques. Understanding the interplay of these groups is paramount for accurate spectral interpretation.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information on the chemical environment of each nucleus.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the analysis of structurally similar compounds, the following proton signals are anticipated.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Amide N-H | ~9.5 - 10.5 | Singlet (broad) | - | 1H |

| Aromatic H (adjacent to NH) | ~8.5 - 8.7 | Doublet | ~9.0 | 1H |

| Aromatic H (adjacent to NO₂) | ~7.8 - 8.0 | Doublet of doublets | ~9.0, ~2.5 | 1H |

| Aromatic H (adjacent to OCH₃) | ~7.2 - 7.4 | Doublet | ~2.5 | 1H |

| Methylene CH ₂Cl | ~4.3 - 4.5 | Singlet | - | 2H |

| Methoxy OCH ₃ | ~3.9 - 4.1 | Singlet | - | 3H |

Causality Behind Chemical Shifts:

-

The amide proton is significantly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and potential hydrogen bonding, resulting in a downfield shift.

-

The aromatic protons are influenced by the electronic effects of the substituents. The nitro group (NO₂) is strongly electron-withdrawing, causing the ortho and para protons to shift downfield. Conversely, the methoxy group (OCH₃) is electron-donating, leading to an upfield shift for its ortho and para protons.

-

The methylene protons adjacent to the chlorine atom and the carbonyl group are deshielded, appearing at a characteristic downfield position.

-

The methoxy protons appear as a sharp singlet in the typical region for such groups.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl C =O | ~164 - 166 |

| Aromatic C -NO₂ | ~145 - 147 |

| Aromatic C -NH | ~138 - 140 |

| Aromatic C -OCH₃ | ~152 - 154 |

| Aromatic C -H | ~110 - 125 |

| Methylene C H₂Cl | ~42 - 44 |

| Methoxy OC H₃ | ~56 - 58 |

Experimental Protocol for NMR Spectroscopy

A robust protocol is essential for acquiring high-quality NMR data.

Workflow for NMR Sample Preparation and Acquisition:

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The vibrational frequencies of different bonds are sensitive to their environment, providing a characteristic spectrum.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3250 - 3350 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1670 - 1690 | Strong |

| N-H Bend (Amide II) | 1530 - 1570 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| N-O Stretch (Nitro, Asymmetric) | 1500 - 1550 | Strong |

| N-O Stretch (Nitro, Symmetric) | 1330 - 1370 | Strong |

| C-O Stretch (Methoxy) | 1200 - 1275 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Cl Stretch | 700 - 800 | Strong |

Trustworthiness of Assignments: The presence of a strong absorption around 1680 cm⁻¹ is a reliable indicator of the amide carbonyl group. Similarly, the two strong bands for the nitro group are highly characteristic.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Workflow for ATR-IR Analysis:

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Mass Spectrum (Electron Ionization - EI)

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Molecular Ion (M⁺): The molecular weight of this compound (C₉H₉ClN₂O₄) is 244.63 g/mol . The mass spectrum should show a molecular ion peak at m/z 244 and an M+2 peak at m/z 246 with a relative intensity of approximately one-third that of the M+ peak, which is characteristic of the presence of a single chlorine atom.

-

Key Fragmentation Pathways:

-

Loss of the chloroacetyl group ([M - COCH₂Cl]⁺)

-

Loss of the nitro group ([M - NO₂]⁺)

-

Loss of the methoxy group ([M - OCH₃]⁺)

-

Cleavage of the amide bond.

-

Logical Relationship of Key Fragments:

Caption: Key fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry (Direct Infusion ESI)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules.

Workflow for Direct Infusion ESI-MS:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

-

Infusion: Infuse the sample solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is likely to yield the protonated molecule [M+H]⁺ at m/z 245/247.

-

Data Analysis: Identify the molecular ion and any significant fragment ions.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers complementary information, and together they form a robust basis for the unambiguous identification and characterization of this important chemical entity. The protocols and expected data presented in this guide serve as a valuable resource for researchers in ensuring the quality and integrity of their scientific investigations.

References

-

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

A research article on a related compound provides some spectral data context: Synthesis and characterization of 2-chloro-N-(2-methoxyphenyl)acetamide. [Link][1]

-

Information on similar chemical structures can be found on PubChem: 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. [Link][2]

Sources

Solubility of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide in common lab solvents

An In-depth Technical Guide to the Solubility of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide in Common Laboratory Solvents

This guide provides a comprehensive analysis of the predicted solubility of this compound in common laboratory solvents. In the absence of direct experimental data for this specific compound, this document leverages established principles of physical organic chemistry and data from structurally analogous molecules to construct a robust solubility profile. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution for applications ranging from chemical synthesis and purification to formulation and biological screening.

Introduction: The Significance of Solubility in a Research Context

The solubility of a compound is a critical physicochemical parameter that governs its utility in a laboratory setting. For a molecule like this compound, which possesses a complex arrangement of functional groups, understanding its solubility is paramount for:

-

Reaction Chemistry: Selecting an appropriate solvent system is crucial for ensuring that reactants are in the same phase, which is essential for efficient chemical reactions.

-

Purification: Techniques such as recrystallization and chromatography are highly dependent on the differential solubility of the target compound and its impurities in various solvents.

-

Biological Assays: For in vitro and in vivo studies, the compound must be dissolved in a biocompatible solvent, and its solubility will determine the maximum achievable concentration for testing.

-

Drug Development: The aqueous solubility of a potential drug candidate is a key determinant of its bioavailability and formulation possibilities.

This guide will deconstruct the molecular structure of this compound to predict its solubility in a range of common laboratory solvents and provide a framework for the experimental determination of this crucial property.

Molecular Structure and its Influence on Solubility

The solubility of an organic compound is dictated by the interplay of its functional groups and the overall molecular architecture with the properties of the solvent. The principle of "like dissolves like" is a fundamental concept, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[1]

The structure of this compound contains several key functional groups that will influence its solubility:

-

Aromatic Nitro Group (-NO2): The nitro group is strongly electron-withdrawing and highly polar.[2] Aromatic nitro compounds are typically sparingly soluble in water but exhibit good solubility in many organic solvents.[3]

-

Methoxy Group (-OCH3): The methoxy group is an electron-donating group. While it can participate in hydrogen bonding as an acceptor, its overall effect on aqueous solubility can be complex and is influenced by its position on the aromatic ring.[4][5] In some contexts, it can enhance solubility.[5]

-

Chloroacetamido Group (-NHC(O)CH2Cl): This group contains several features:

-

Amide Linkage (-NHC(O)-): The amide group is polar and can act as both a hydrogen bond donor (the N-H) and acceptor (the C=O). This functionality generally increases solubility in protic solvents.

-

Chloro Group (-Cl): The chloro substituent is electronegative, contributing to the molecule's overall polarity.

-

-

Aromatic Ring: The phenyl ring is a non-polar, hydrophobic moiety that will tend to decrease solubility in polar solvents like water.

Based on the combination of these functional groups, this compound is expected to be a polar molecule with a predicted LogP (a measure of lipophilicity) for the isomeric compound 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide being 2.37690.[6] This suggests a preference for solubility in moderately polar to polar organic solvents.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents, categorized by their polarity. The predictions are based on the analysis of the functional groups and data from structurally similar compounds.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High (Polar Protic) | Low to Insoluble | The presence of the large, hydrophobic aromatic ring and the chloro group likely outweighs the solubilizing effects of the amide and methoxy groups. Aromatic nitro compounds are generally insoluble in water.[3] |

| Methanol/Ethanol | High (Polar Protic) | Soluble | These polar protic solvents can engage in hydrogen bonding with the amide and methoxy groups, and the alkyl portion can interact with the non-polar parts of the molecule. |

| Acetone | Medium (Polar Aprotic) | Soluble | As a polar aprotic solvent, acetone can effectively solvate the polar functional groups of the molecule. |

| Dichloromethane (DCM) | Medium (Polar Aprotic) | Soluble | DCM is a good solvent for a wide range of organic compounds and is expected to effectively dissolve this molecule. |

| Ethyl Acetate | Medium (Polar Aprotic) | Soluble | This ester is a versatile solvent that should readily dissolve the compound. A synthesis procedure for a related compound uses ethyl acetate as a solvent.[7] |

| Tetrahydrofuran (THF) | Medium (Polar Aprotic) | Soluble | THF is a polar ether that is a good solvent for many polar organic molecules. |

| Acetonitrile | Medium (Polar Aprotic) | Soluble | Its polarity and ability to solvate a range of organic compounds make it a likely good solvent. |

| Dimethylformamide (DMF) | High (Polar Aprotic) | Very Soluble | DMF is a powerful polar aprotic solvent known for its ability to dissolve a wide variety of organic compounds, including those with low solubility in other solvents. A related compound shows a solubility of 5 mg/mL in DMF.[8] |

| Dimethyl Sulfoxide (DMSO) | High (Polar Aprotic) | Very Soluble | DMSO is another highly polar aprotic solvent with excellent solvating power. A related compound has a solubility of 11 mg/mL in DMSO.[8] |

| Toluene | Low (Non-polar) | Sparingly Soluble to Insoluble | The high polarity of the nitro and acetamide groups will likely limit solubility in non-polar aromatic solvents. |

| Hexane/Heptane | Low (Non-polar) | Insoluble | The significant polarity of the molecule makes it highly unlikely to dissolve in non-polar aliphatic hydrocarbons. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard procedure for determining the solubility of this compound.

Shake-Flask Method (Equilibrium Solubility)

This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker or rotator is recommended for consistent agitation.

-

Phase Separation: Allow the mixture to stand undisturbed for a period to allow the undissolved solid to settle. Centrifugation can be used to accelerate this process and ensure a clear supernatant.

-

Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method. A calibration curve of known concentrations must be prepared.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

-

Gravimetric Analysis: The solvent from a known volume of the supernatant can be evaporated, and the mass of the remaining solid can be measured. This method is less sensitive and requires careful execution.

-

Visual Workflow for Solubility Determination

Caption: Workflow for the shake-flask method of solubility determination.

Safety and Handling

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Avoid Inhalation and Contact: Avoid breathing dust and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is predicted to be a polar compound with good solubility in a range of polar aprotic and protic organic solvents such as DMSO, DMF, acetone, and alcohols. Its solubility in water and non-polar hydrocarbons is expected to be low. This predicted solubility profile provides a strong foundation for the rational selection of solvents for synthesis, purification, and biological screening. For quantitative applications, the experimental determination of solubility using a standardized method like the shake-flask protocol is highly recommended. As with any chemical substance, proper safety precautions should be observed during handling and use.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- NITRO COMPOUNDS. (2020, March 29).

- Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube.

- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.

- Solubility of Organic Compounds. (2023, August 31).

- Taylor & Francis Online. (n.d.). Methoxy group: a non-lipophilic “scout” for protein pocket finding.

- Taylor & Francis Online. (n.d.). Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition.

- ResearchGate. (2025, August 10).

- Guidechem. (n.d.). 2-chloro-n-(4-methoxy-2-nitro-phenyl)-acetamide 3223-77-6.

- ResearchGate. (n.d.). The role of the methoxy group in approved drugs.

- MST.edu. (n.d.).

- Thermo Fisher Scientific. (2014, December 1).

- Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds.

- PMC. (n.d.). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity.

- ResearchGate. (n.d.).

- ASHP. (n.d.). Functional Group Characteristics and Roles.

- ChemicalBook. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

- Cayman Chemical. (2025, November 18).

- Sigma-Aldrich. (2024, September 8).

- PubMed Central. (n.d.).

- ChemicalBook. (n.d.). 2-CHLORO-N-(4-METHOXY-2-NITRO-PHENYL)-ACETAMIDE.

- MedchemExpress.com. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)

- PubChem - NIH. (n.d.). Acetamide.

- Chemchart. (n.d.). 2-Chloro-N-(4-nitrophenyl)acetamide (17329-87-2).

- Angene Chemical. (2021, May 1).

- Sciencemadness Wiki. (2020, February 29). Acetamide.

- Pharmaffiliates. (n.d.). Chemical Name : 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4.

- CymitQuimica. (2024, December 19).

- Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 4-Acetamidonicotinamide.

- PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.

- ChemicalBook. (n.d.). 2-chloro-n-(4-methoxy-2-nitro-phenyl)-acetamide.

- ResearchGate. (2025, August 10). (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide.

- Cayman Chemical. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

- RSC Publishing. (2022, March 30).

- Digital Commons @ NJIT. (n.d.).

- Synthesis, biological and computational studies of flavonoid acetamide deriv

- Wikipedia. (n.d.). Nitro compound.

- Malaria World. (2024, March 25). Activity refinement of aryl amino acetamides that target the P.

- PubChem. (n.d.). 2-Chloro-N-(4-methoxyphenyl)acetamide.

- Scribd. (n.d.).

Sources

- 1. youtube.com [youtube.com]

- 2. Nitro compound - Wikipedia [en.wikipedia.org]

- 3. lkouniv.ac.in [lkouniv.ac.in]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. prepchem.com [prepchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. angenechemical.com [angenechemical.com]

Crystal structure and molecular geometry of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide.

An In-Depth Technical Guide on the Crystal Structure and Molecular Geometry of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of this compound (C₉H₉ClN₂O₄), a compound of interest in the development of novel therapeutic agents. Through a detailed examination of X-ray crystallographic data, this document elucidates the key structural features, including bond lengths, bond angles, and intermolecular interactions. The synthesis and spectroscopic characterization of the title compound are also discussed, providing a complete picture for researchers and drug development professionals. This guide is intended to serve as a foundational resource for further studies and applications of this molecule.

Introduction

This compound is an organic compound that has garnered attention for its potential applications in medicinal chemistry. The presence of a chloroacetamide group, a methoxy group, and a nitro group on the phenyl ring suggests a molecule with diverse chemical reactivity and potential biological activity. Understanding the three-dimensional structure of this molecule is paramount for elucidating its structure-activity relationship (SAR) and for designing more potent and selective derivatives.

This guide delves into the single-crystal X-ray diffraction analysis of this compound, offering insights into its conformational preferences and the nature of the non-covalent interactions that govern its crystal packing. Such information is invaluable for computational modeling, drug design, and materials science applications.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the acylation of 2-methoxy-4-nitroaniline with 2-chloroacetyl chloride in an appropriate solvent.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 2-methoxy-4-nitroaniline in a suitable solvent, such as ethyl acetate or dichloromethane.

-

Acylation: Add 2-chloroacetyl chloride dropwise to the solution at room temperature with constant stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield the title compound as a crystalline solid.

Spectroscopic Characterization

The synthesized compound is further characterized using various spectroscopic techniques:

-

FT-IR Spectroscopy: To identify the characteristic functional groups, such as the N-H, C=O, and NO₂ groups.

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry: To determine the molecular weight of the compound.

Crystal Structure Analysis

The definitive three-dimensional structure of this compound was determined by single-crystal X-ray diffraction.

Crystallographic Data

The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₉H₉ClN₂O₄ |

| Formula Weight | 244.63 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.593 (3) |

| b (Å) | 8.356 (2) |

| c (Å) | 10.353 (3) |

| β (°) | 108.38 (3) |

| Volume (ų) | 1033.4 (5) |

| Z | 4 |

| Density (calculated) | 1.572 g/cm³ |

| Absorption Coefficient (μ) | 0.38 mm⁻¹ |

| F(000) | 504 |

Molecular Geometry

The molecular structure of this compound is presented in the diagram below. The molecule is nearly planar, with the acetamide side chain being almost coplanar with the benzene ring.

Caption: Ball-and-stick model of this compound.

The key bond lengths and angles are detailed in the subsequent tables.

Selected Bond Lengths (Å)

| Bond | Length (Å) |

| Cl1 - C8 | 1.765 (3) |

| O1 - C7 | 1.226 (3) |

| N1 - C7 | 1.345 (3) |

| N1 - C6 | 1.415 (3) |

| N2 - O3 | 1.225 (3) |

| N2 - O4 | 1.228 (3) |

| N2 - C4 | 1.470 (3) |

Selected Bond Angles (°) and Torsion Angles (°)

| Angle | Value (°) | Torsion Angle | Value (°) |

| C6 - N1 - C7 | 126.7 (2) | C6 - N1 - C7 - O1 | -4.9 (4) |

| O1 - C7 - N1 | 124.0 (2) | C6 - N1 - C7 - C8 | 174.5 (2) |

| O1 - C7 - C8 | 120.3 (2) | C7 - N1 - C6 - C1 | 178.9 (2) |

| N1 - C7 - C8 | 115.7 (2) | C7 - N1 - C6 - C5 | -1.0 (4) |

| C7 - C8 - Cl1 | 112.9 (2) | C2 - C1 - O2 - C9 | 5.1 (4) |

| O3 - N2 - O4 | 123.6 (2) |

The planarity of the molecule is confirmed by the small torsion angle of -4.9 (4)° for C6—N1—C7—O1. The nitro group is slightly twisted from the plane of the benzene ring.

Supramolecular Features and Crystal Packing

The crystal packing of this compound is primarily governed by intermolecular N—H···O and C—H···O hydrogen bonds. These interactions link the molecules into a three-dimensional network.

Hydrogen Bonding Analysis

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| N1-H1···O1ⁱ | 0.86 | 2.09 | 2.924 (3) | 163 |

| C8-H8A···O3ⁱⁱ | 0.97 | 2.50 | 3.424 (3) | 159 |

| C5-H5···O4ⁱⁱⁱ | 0.93 | 2.59 | 3.407 (3) | 147 |

Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+1, y-1/2, -z+3/2; (iii) x, y-1, z

The N—H···O hydrogen bond is a classic interaction that forms chains of molecules along the c-axis. The weaker C—H···O interactions further stabilize the crystal structure by linking these chains.

Caption: Intermolecular hydrogen bonding network in the crystal structure.

Conclusion

The single-crystal X-ray diffraction study of this compound has provided a detailed understanding of its molecular and supramolecular structure. The molecule adopts a nearly planar conformation, and its crystal packing is stabilized by a network of N—H···O and C—H···O hydrogen bonds. This structural information is crucial for understanding the physicochemical properties of the compound and will be instrumental in the rational design of new derivatives with enhanced biological activity. The data presented in this guide serves as a valuable reference for researchers in the fields of medicinal chemistry, crystallography, and materials science.

References

-

Nayak, P. S., Narayana, B., & Sarojini, B. K. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3241. [Link]

-

Fun, H. -K., & Nayak, P. S. (2012). 2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o103. [Link]

-

Gowda, B. T., Foro, S., & Fuess, H. (2007). Structure of N-(2,3-Dichlorophenyl)-2-chloroacetamide. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2559–o2560. [Link]

The Emerging Therapeutic Potential of 2-Chloro-N-(2-methoxy-4-nitrophenyl)acetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 2-chloro-N-acetamide chemical scaffold is a cornerstone in medicinal chemistry, recognized for its role as a versatile pharmacophore and a reactive intermediate for synthesizing a diverse array of bioactive molecules. This technical guide delves into the potential biological activities of a specific subclass: 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide and its derivatives. While direct literature on this exact substitution pattern is nascent, this document synthesizes data from structurally analogous compounds to forecast the therapeutic promise of this chemical series. We will explore the probable synthesis pathways, potential anticancer, anti-inflammatory, and antimicrobial activities, and the underlying mechanistic principles that are likely to govern their biological effects. This guide aims to provide a foundational resource for researchers and drug development professionals interested in exploring this promising area of chemical biology.

Introduction: The 2-Chloro-N-acetamide Moiety as a Privileged Scaffold

The N-aryl acetamide framework is a recurring motif in numerous pharmaceuticals, valued for its metabolic stability and its ability to engage in crucial hydrogen bonding interactions with biological targets. The incorporation of a 2-chloro substituent introduces an electrophilic center, transforming the molecule into a reactive "warhead" capable of forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in target proteins. This covalent modification can lead to irreversible inhibition of enzyme activity, a highly sought-after characteristic in drug design for achieving prolonged and potent therapeutic effects.

The specific focus of this guide, the this compound core, presents a unique combination of electronic and steric features. The methoxy and nitro groups on the phenyl ring are expected to modulate the compound's solubility, membrane permeability, and electronic properties, thereby influencing its pharmacokinetic profile and target engagement.

Proposed Synthesis of this compound Derivatives

While specific protocols for the title compound are not extensively documented, a reliable synthetic route can be extrapolated from established methods for analogous N-aryl acetamides. The most probable pathway involves the acylation of the parent aniline with chloroacetyl chloride.

General Synthesis Protocol:

A solution of 2-methoxy-4-nitroaniline in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran) would be treated with chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct. The reaction is typically carried out at a reduced temperature (0 °C) to control the exothermic nature of the acylation.

Caption: Proposed synthesis of the target compound.

Further derivatization could be achieved by nucleophilic substitution of the chloro group, allowing for the introduction of a wide range of functional moieties to explore structure-activity relationships (SAR).

Potential Biological Activities and Mechanistic Insights

Based on extensive research into structurally related 2-chloro-N-arylacetamides, the following biological activities are anticipated for derivatives of this compound.

Anticancer Activity

Numerous studies have highlighted the cytotoxic potential of 2-chloroacetamide derivatives against various cancer cell lines.[1][2][3] The primary proposed mechanism of action is the inhibition of key cellular enzymes or proteins through covalent modification.

Putative Mechanism of Action:

The electrophilic chloromethyl group can react with nucleophilic residues, such as cysteine, in the active sites of enzymes crucial for cancer cell proliferation and survival. One potential target class is the glutathione S-transferases (GSTs), which are often overexpressed in cancer cells and contribute to drug resistance. By inhibiting GSTs, these compounds may sensitize cancer cells to other chemotherapeutic agents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide: Synthesis, Properties, and Applications as a Versatile Synthetic Intermediate

Introduction